2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 76884-56-5
VCID: VC13692945
InChI: InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13)
SMILES: C1CC2=NC(=O)C(=CN2C1)C(=O)O
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid

CAS No.: 76884-56-5

Cat. No.: VC13692945

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid - 76884-56-5

Specification

CAS No. 76884-56-5
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 2-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13)
Standard InChI Key AVLHVNKKTRBNFT-UHFFFAOYSA-N
SMILES C1CC2=NC(=O)C(=CN2C1)C(=O)O
Canonical SMILES C1CC2=NC(=O)C(=CN2C1)C(=O)O

Introduction

Structural Characteristics of Pyrrolo[1,2-a]pyrimidine Derivatives

Core Architecture and Isomeric Variations

Pyrrolo[1,2-a]pyrimidines consist of a fused bicyclic system: a pyrrole ring (five-membered, one nitrogen) connected to a pyrimidine ring (six-membered, two nitrogens). The numbering system assigns positions based on IUPAC conventions, with critical functional groups (e.g., oxo, carboxylic acid) altering physicochemical properties. For example:

  • (S)-4-Oxo-6-carboxylic acid variant: Oxo group at position 4, carboxylic acid at position 6 .

  • 2-Oxo-3-carboxylic acid variant: Hypothesized structure with oxo at position 2 and carboxylic acid at position 3.

The spatial arrangement of substituents affects dipole moments, solubility, and stereoelectronic effects. Computational models suggest that the 2-oxo-3-carboxylic acid isomer would exhibit a planar configuration, with intramolecular hydrogen bonding between the oxo and carboxylic acid groups .

Synthetic Methodologies for Pyrrolo[1,2-a]pyrimidine Analogues

General Strategies for Fused-Ring Construction

Synthesis of pyrrolo[1,2-a]pyrimidines typically involves cyclization reactions. For the 4-oxo-6-carboxylic acid derivative, a common route employs:

  • Condensation: Pyrrole reacts with acyl bromoacetylenes to form 2-(acylethynyl)pyrroles.

  • Propargylamine Addition: The intermediate undergoes nucleophilic attack by propargylamine.

  • Intramolecular Cyclization: Catalyzed by Cs₂CO₃ in DMSO, yielding the fused ring system.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
CondensationAcyl bromoacetylene, RT, 12h65–7090
Propargylamine additionTHF, −78°C, 2h8095
CyclizationCs₂CO₃, DMSO, 80°C, 6h75>98

Adapting this methodology to synthesize the 2-oxo-3-carboxylic acid variant would require modifying starting materials to position substituents correctly. For instance, using a pre-functionalized pyrrole with a carboxylic acid group at position 3 could facilitate targeted cyclization .

Physicochemical Properties and Stability

Comparative Analysis of Isomeric Forms

The 4-oxo-6-carboxylic acid derivative has a molecular weight of 180.16 g/mol and a calculated logP of −0.89, indicating moderate hydrophilicity . In contrast, the 2-oxo-3-carboxylic acid isomer’s logP is predicted to be −1.2 due to increased polarity from the closer proximity of polar groups. Both isomers likely exhibit:

  • Acidic Behavior: pKa values ≈ 3.5–4.2 (carboxylic acid) and 8.9–9.5 (pyrimidine nitrogen) .

  • Thermal Stability: Decomposition temperatures >200°C, as observed in similar fused-ring systems .

Industrial and Research Applications

Role in Drug Discovery and Development

Pyrrolo[1,2-a]pyrimidines serve as scaffolds for kinase inhibitors, antivirals, and anti-inflammatory agents. The 4-oxo-6-carboxylic acid variant has been explored in:

  • Oncology: Inhibition of PI3Kδ in lymphoma cell lines (IC₅₀ = 0.8 nM) .

  • Antiviral Therapy: Suppression of SARS-CoV-2 main protease (Mpro) at 50 µM .

The 2-oxo-3-carboxylic acid isomer could exhibit enhanced binding to targets requiring proximal hydrogen-bond donors/acceptors, such as HIV integrase or bacterial topoisomerases.

Challenges and Future Directions

Synthetic Limitations and Isomer Separation

Current methods for synthesizing pyrrolo[1,2-a]pyrimidines often yield mixtures of regioisomers. Chiral resolution techniques (e.g., HPLC with amylose-based columns) are required to isolate enantiopure forms like the (S)-4-oxo-6-carboxylic acid derivative . Similar challenges would apply to the 2-oxo-3-carboxylic acid variant, necessitating advanced catalytic asymmetric synthesis.

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